Poteseptyl

shigellosis clinical efficacy bacteriological cure

Poteseptyl (CAS 54242-79-4) is the reference TMP‑sulfamethazine combination for shigellosis research, demonstrating 100% clinical success in historical studies. Its short‑acting sulfamethazine component (t½ 5‑7 h) provides a distinct temporal exposure profile critical for pharmacokinetic‑pharmacogenetic modeling and resistance‑emergence studies. Procure Poteseptyl to ensure experimental reproducibility when replicating outcomes linked to the TMP‑sulfamethazine pairing.

Molecular Formula C26H32N8O5S
Molecular Weight 568.7 g/mol
CAS No. 54242-79-4
Cat. No. B1200477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoteseptyl
CAS54242-79-4
SynonymsCo-trimadine
Potesept
Poteseptyl
superseptyl (sulfamethazine) - trimethoprim
superseptyl (sulfamethazine), trimethoprim drug combination
Molecular FormulaC26H32N8O5S
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C14H18N4O3.C12H14N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyAKGUWOMZIXATDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poteseptyl (CAS 54242-79-4) – Fixed-Dose Trimethoprim–Sulfamethazine Combination for Targeted Anti-Infective Research and Procurement


Poteseptyl (CAS 54242-79-4) is a fixed-ratio (1:5) combination of trimethoprim (TMP) and sulfamethazine (sulfadimidine, also referred to as Superseptyl), with a molecular formula of C26H32N8O5S and a molecular weight of approximately 568.7 g/mol [1]. It belongs to the class of potentiated sulfonamide antibacterials and acts through sequential blockade of bacterial folate synthesis [2]. Originally developed and marketed in Hungary by ICN Pharmaceuticals, Poteseptyl is also known under the synonym co-trimadine [3]. The standard tablet formulation contains 80 mg trimethoprim and 400 mg sulfamethazine [2].

Why Generic Substitution with Co-Trimoxazole or Other TMP–Sulfonamide Combinations Fails to Match Poteseptyl


Although Poteseptyl shares the same 1:5 TMP-to-sulfonamide ratio as the widely used co-trimoxazole (TMP–sulfamethoxazole), the sulfonamide partner is not interchangeable. Sulfamethazine (the Poteseptyl sulfonamide) is a short-acting sulfonamide with a human elimination half-life of approximately 5–7 hours, whereas sulfamethoxazole exhibits an intermediate half-life of roughly 10 hours [1][2]. This pharmacokinetic divergence directly affects the time window during which the optimal synergistic plasma concentration ratio of TMP to sulfonamide is maintained, potentially altering both efficacy and toxicity profiles [3]. Furthermore, sulfamethazine is subject to polymorphic N-acetylation, producing a bimodal distribution of rapid and slow acetylator phenotypes that introduces inter-individual variability in drug exposure not observed to the same extent with sulfamethoxazole [2][4]. These differences mean that simply replacing Poteseptyl with generic co-trimoxazole changes the pharmacokinetic coordination between the two active components and may compromise the clinical or experimental outcomes documented specifically for the TMP–sulfamethazine combination.

Poteseptyl – Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Clinical and Bacteriological Efficacy in Shigellosis: Poteseptyl vs. Co-Trimoxazole (Cross-Study Comparison)

In a clinical study of 130 patients with dysenteric syndrome (70 Shigella-positive), Poteseptyl (trimethoprim + sulfamethazine) administered as 2 × 2 tablets for 3 days achieved 100% clinical success and 98.6% bacteriological cure [1]. By cross-study comparison, a contemporary trial of co-trimoxazole (trimethoprim + sulfamethoxazole) in 42 pediatric shigellosis patients reported 90% clinical improvement within 2 days and 95% within 4 days, with no bacteriological cure rate explicitly stated for the same endpoint [2]. While these studies differ in design, population, and endpoint definitions, the Poteseptyl data demonstrate a high level of efficacy specifically documented for the TMP–sulfamethazine pairing in shigellosis, and importantly, no increase in resistance was observed in cases of bacteriological relapse [1].

shigellosis clinical efficacy bacteriological cure trimethoprim-sulfonamide

Pharmacokinetic Half-Life: Sulfamethazine (Poteseptyl Sulfonamide) vs. Sulfamethoxazole (Co-Trimoxazole Sulfonamide)

The sulfonamide component of Poteseptyl, sulfamethazine (sulfadimidine), exhibits a human elimination half-life of approximately 7.6 hours in slow acetylators and a biphasic profile of 1.7 and 5.4 hours in rapid acetylators [1]. In contrast, sulfamethoxazole (the sulfonamide in co-trimoxazole) has a reported half-life of approximately 10 hours [2]. This half-life difference means that the TMP-to-sulfonamide plasma concentration ratio decays more rapidly with Poteseptyl, potentially requiring different dosing intervals to maintain the optimal synergistic ratio of approximately 1:20 [3]. The shorter half-life also reduces accumulation risk during repeated dosing, which may be relevant in renal impairment scenarios.

pharmacokinetics elimination half-life sulfonamide acetylator phenotype

Acetylator Polymorphism Impact: Sulfamethazine Displays Genetically Determined Bimodal Pharmacokinetics

Sulfamethazine is a classical probe substrate for determining human acetylator phenotype (NAT2). Population studies demonstrate a trimodal distribution: approximately 51% slow, 12% intermediate, and 37% rapid acetylators [1]. The plasma concentration-time curve is biphasic in fast acetylators (half-lives of 1.7 and 5.4 hours) and monophasic in slow acetylators (half-life of 7.6 hours) [2]. By contrast, sulfamethoxazole acetylation is less discriminative for acetylator phenotyping [3]. This means that Poteseptyl (TMP–sulfamethazine) will exhibit greater inter-individual pharmacokinetic variability than co-trimoxazole, a factor that must be controlled in clinical studies or accounted for in experimental models using this specific combination.

pharmacogenetics N-acetylation acetylator phenotype inter-individual variability

No Acquired Resistance After Bacteriological Relapse in Shigellosis: Poteseptyl-Specific Observation

A critical concern with any antimicrobial is the emergence of resistance during or after treatment. In the Poteseptyl shigellosis trial of 70 bacteriologically confirmed patients, cases of bacteriological relapse were documented, yet the resistance of Shigella strains to Poteseptyl did not increase after relapse [1]. This observation is product-specific: the same study format has not been identically reported for co-trimoxazole in shigellosis at that time. By contrast, widespread resistance of Shigella to trimethoprim–sulfamethoxazole has been documented in subsequent decades, with WHO noting that most Shigella strains are now resistant [2]. While this resistance development occurred after the 1974 Poteseptyl study, the initial observation of no acquired resistance following relapse provides a relevant historical baseline for the TMP–sulfamethazine combination specifically.

antimicrobial resistance relapse Shigella trimethoprim-sulfonamide

Comparative AUC Data: Sulfadimidine vs. Other Sulfonamides in Combination with Trimethoprim

A head-to-head pharmacokinetic study by Garg et al. (1986) compared four sulfonamides—sulfamethoxazole (SMZ), sulfamoxole (SMO), sulfadiazine (SDZ), and sulfadimidine (SDD, i.e., sulfamethazine)—each in combination with trimethoprim in 12 healthy volunteers [1]. No significant difference was observed in the area under the plasma concentration–time curve (AUC) among SMZ, SMO, and SDZ; however, the AUC of sulfadimidine was significantly lower than that of sulfamoxole [1]. Additionally, free (unmetabolized) urinary excretion of sulfadiazine during the 10–25 hour period was significantly higher than that of SMZ, SMO, and SDD [1]. These data indicate that sulfadimidine (the Poteseptyl sulfonamide) has a distinct pharmacokinetic profile, with lower systemic exposure compared to sulfamoxole and lower urinary concentrations of active drug compared to sulfadiazine.

pharmacokinetics AUC bioavailability sulfonamide comparison

Poteseptyl – High-Yield Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Efficacy Studies in Shigellosis Models Requiring High Bacteriological Cure Rates

Poteseptyl should be used as the reference TMP–sulfonamide combination in shigellosis research models when the study objective requires a compound with published evidence of 100% clinical success and 98.6% bacteriological cure in human shigellosis, along with documented absence of acquired resistance after bacteriological relapse [1]. Generic co-trimoxazole, while also effective, does not have an identically structured dataset from the same era, making cross-study comparisons less rigorous.

Pharmacogenetic Studies of N-Acetyltransferase 2 (NAT2) Polymorphisms Using Sulfamethazine as a Probe Substrate

Because sulfamethazine—the sulfonamide component of Poteseptyl—is a well-established probe for human acetylator phenotyping with a documented trimodal distribution (51% slow, 12% intermediate, 37% rapid acetylators) [2], Poteseptyl can serve as a source of sulfamethazine in pharmacokinetic-pharmacogenetic studies. Researchers investigating the impact of NAT2 genotype on drug exposure should select Poteseptyl over generic TMP–SMX, as sulfamethoxazole is a less discriminative probe for acetylator status [3].

Comparative Pharmacokinetic Modeling of Short-Acting vs. Intermediate-Acting Sulfonamide–Trimethoprim Combinations

Poteseptyl, with its short-acting sulfamethazine half-life of 5–7 hours (vs. ~10 hours for sulfamethoxazole in co-trimoxazole) [4][5], provides a distinct temporal exposure profile suitable for studies comparing dosing interval requirements, accumulation potential, and time-above-MIC pharmacodynamic targets. The Garg et al. (1986) study provides the head-to-head pharmacokinetic framework for such comparisons, confirming that sulfadimidine achieves lower systemic AUC than sulfamoxole and lower urinary active drug levels than sulfadiazine [6].

Historical Resistance Emergence Studies and Baseline Susceptibility Testing

For retrospective analyses of antimicrobial resistance emergence in enteric pathogens, Poteseptyl represents a historically significant fixed-dose combination with published susceptibility data. The 1974 Münnich and Lakatos study demonstrated universal in vitro sensitivity of Shigella flexneri, S. sonnei, and S. schmitzi to trimethoprim + sulfonamide, providing a pre-resistance baseline that is specifically linked to the sulfamethazine–TMP pairing [1]. This is distinct from the parallel but separate dataset for sulfamethoxazole–TMP.

Quote Request

Request a Quote for Poteseptyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.